3'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl chloride
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Overview
Description
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as pyridine hydrobromide perbromide and solvents like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenacyl derivatives .
Scientific Research Applications
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets such as enzymes and proteins. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzotrifluoride: This compound shares similar halogen and trifluoromethyl groups but lacks the phenacyl chloride structure.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Another related compound with a sulfonyl chloride group instead of a phenacyl chloride group.
Uniqueness
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to its combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure
Properties
Molecular Formula |
C9H4BrCl2F3O |
---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[3-bromo-2-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-7-5(9(13,14)15)2-1-4(8(7)12)6(16)3-11/h1-2H,3H2 |
InChI Key |
OXLKJTPGFURSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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